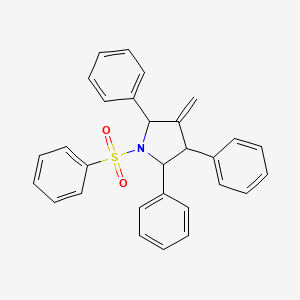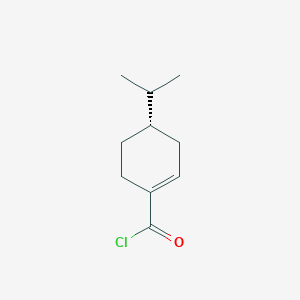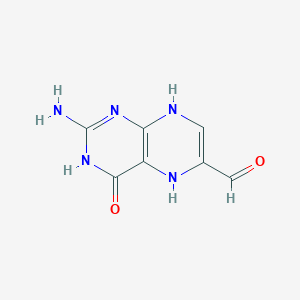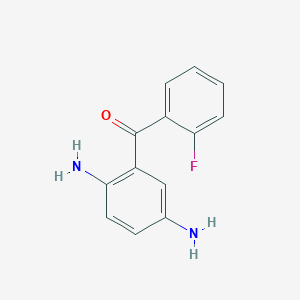![molecular formula C11H9Cl3O4 B14475525 Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate CAS No. 66883-43-0](/img/structure/B14475525.png)
Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate is an organic compound with a complex structure It is characterized by the presence of multiple chlorine atoms and a chlorocarbonyl group attached to a phenoxy ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate typically involves the reaction of 2,3-dichlorophenol with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions
Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form more complex derivatives or reduction to simpler compounds.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, potassium carbonate.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Substitution Products: Compounds with different substituents replacing the chlorine atoms.
Hydrolysis Products: Carboxylic acids and alcohols.
Oxidation Products: Quinones and other oxidized derivatives.
科学研究应用
Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of certain biochemical pathways, depending on the context.
相似化合物的比较
Similar Compounds
- Ethyl [2,3-dichloro-4-(methylcarbonyl)phenoxy]acetate
- Ethyl [2,3-dichloro-4-(hydroxycarbonyl)phenoxy]acetate
- Ethyl [2,3-dichloro-4-(aminocarbonyl)phenoxy]acetate
Uniqueness
Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate is unique due to its specific substitution pattern and the presence of multiple reactive sites. This makes it a versatile compound for various chemical transformations and applications.
属性
CAS 编号 |
66883-43-0 |
|---|---|
分子式 |
C11H9Cl3O4 |
分子量 |
311.5 g/mol |
IUPAC 名称 |
ethyl 2-(4-carbonochloridoyl-2,3-dichlorophenoxy)acetate |
InChI |
InChI=1S/C11H9Cl3O4/c1-2-17-8(15)5-18-7-4-3-6(11(14)16)9(12)10(7)13/h3-4H,2,5H2,1H3 |
InChI 键 |
WMXNESBWPZGPPN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)COC1=C(C(=C(C=C1)C(=O)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide](/img/structure/B14475485.png)


![(1,4-Phenylene)bis[(2-hydroxyphenyl)methanone]](/img/structure/B14475498.png)


